molecular formula C15H22N2O2 B4745103 N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide

Cat. No.: B4745103
M. Wt: 262.35 g/mol
InChI Key: ANZSTPCORAYIMS-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry.

Preparation Methods

The synthesis of N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide typically involves the condensation of 4-methoxybenzoic acid with 1-ethylpiperidin-4-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, or antipsychotic activities .

Comparison with Similar Compounds

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide can be compared with other piperidine derivatives such as:

    N-(1-ethylpiperidin-4-yl)-4-methylbenzenesulfonamide: This compound has a similar piperidine structure but with a sulfonamide group instead of a benzamide group.

    N-(1-ethylpiperidin-4-yl)-4-chlorobenzamide: This derivative has a chlorine substituent on the benzamide ring, which can alter its chemical and biological properties.

    N-(1-ethylpiperidin-4-yl)-4-hydroxybenzamide: The presence of a hydroxyl group can enhance the compound’s solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-17-10-8-13(9-11-17)16-15(18)12-4-6-14(19-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZSTPCORAYIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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